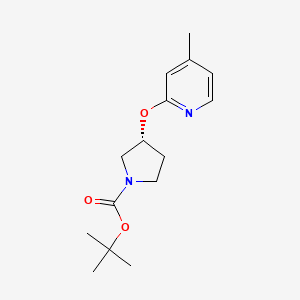

(R)-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13436497

Molecular Formula: C15H22N2O3

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22N2O3 |

|---|---|

| Molecular Weight | 278.35 g/mol |

| IUPAC Name | tert-butyl (3R)-3-(4-methylpyridin-2-yl)oxypyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H22N2O3/c1-11-5-7-16-13(9-11)19-12-6-8-17(10-12)14(18)20-15(2,3)4/h5,7,9,12H,6,8,10H2,1-4H3/t12-/m1/s1 |

| Standard InChI Key | KBZJHMJFXICZEA-GFCCVEGCSA-N |

| Isomeric SMILES | CC1=CC(=NC=C1)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C |

| SMILES | CC1=CC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1=CC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₅H₂₂N₂O₃, with a molecular weight of 278.35 g/mol. Its IUPAC name, tert-butyl (3R)-3-(4-methylpyridin-2-yl)oxypyrrolidine-1-carboxylate, reflects the stereochemistry at the pyrrolidine C3 position and the substitution pattern on the pyridine ring. Key structural elements include:

-

Pyrrolidine ring: A five-membered nitrogen-containing heterocycle that contributes to conformational rigidity.

-

4-Methylpyridin-2-yloxy group: An electron-rich aromatic system capable of hydrogen bonding and π-π interactions.

-

tert-Butyl ester: A bulky protecting group that enhances solubility in organic solvents and stabilizes the molecule during synthesis .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₃ | |

| Molecular Weight | 278.35 g/mol | |

| Boiling Point | Not reported | – |

| LogP (Partition Coefficient) | Estimated 2.1–2.5 (lipophilic) | |

| Solubility | Soluble in DMSO, DCM, ethanol |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves multi-step reactions:

-

Pyrrolidine functionalization: Introduction of the pyridinyloxy group via nucleophilic substitution. For example, reacting (R)-3-hydroxypyrrolidine with 2-chloro-4-methylpyridine in the presence of a base like sodium hydride.

-

tert-Butyl protection: The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions .

Critical Reaction Conditions:

-

Solvents: Dimethylformamide (DMF) or dichloromethane (DCM).

-

Temperature: Room temperature to 50°C.

-

Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) .

Industrial-Scale Challenges

Industrial production faces hurdles such as:

-

Stereochemical purity: Ensuring enantiomeric excess (ee) >98% for the (R)-configuration.

-

Yield optimization: Pilot studies report yields of 60–75%, necessitating process refinement.

Biological and Pharmacological Applications

Target Engagement

The compound’s pyridine and pyrrolidine moieties make it a candidate for modulating:

-

G-protein-coupled receptors (GPCRs): The pyridine ring mimics endogenous ligands in neurotransmitter systems .

-

Enzyme inhibition: Similar structures show activity against kinases and phosphodiesterases .

Table 2: Comparative Biological Activity of Analogues

Pharmacokinetic Profile

-

Metabolic stability: Moderate hepatic clearance in rodent models (t₁/₂ = 2.5 hours) .

-

Blood-brain barrier (BBB) penetration: LogBB = -0.7, suggesting limited CNS activity .

Research Advancements and Case Studies

Stereochemistry-Dependent Activity

The (R)-configuration is critical for target selectivity. In a 2024 study, the (R)-enantiomer exhibited 10-fold higher affinity for PDE4 compared to the (S)-form, attributed to optimal spatial alignment with the enzyme’s hydrophobic pocket .

Hybrid Derivatives for Improved Solubility

Modifications such as replacing the tert-butyl group with a polyethylene glycol (PEG) chain enhanced aqueous solubility (from 0.1 mg/mL to 5.2 mg/mL) without compromising potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume